FAM amine, 5-isomer

説明

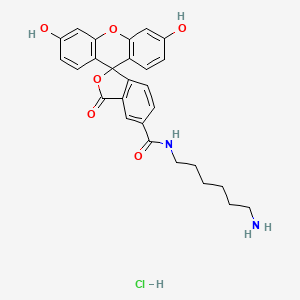

FAM amine, 5-isomer (5-carboxyfluorescein amine) is a single-isomer derivative of fluorescein, distinguished by its amine-reactive functional group and a linker arm that connects the fluorophore to the aliphatic amine . This compound exhibits excitation and emission maxima at 492 nm and 518 nm, respectively, making it a popular choice for green fluorescence labeling in biological assays . Its primary applications include the labeling of peptides, proteins, and nucleotides via reactions with primary amines, enabling stable conjugates for imaging, flow cytometry, and molecular tracking .

The 5-isomer’s structural purity ensures consistent performance in applications requiring precise spatial resolution, such as confocal microscopy and surface functionalization studies . For example, in CXCR4 receptor studies, the 5-isomer of FAM azide was used to label extracellular domains with minimal receptor internalization, demonstrating its utility in live-cell imaging .

特性

IUPAC Name |

N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCSJRUUHHNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Carbodiimide-Mediated Amide Bond Formation

The most widely documented method involves coupling 5-carboxyfluorescein with a diamine linker via carbodiimide chemistry. 5-carboxyfluorescein is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF). The activated ester reacts with 6-aminohexylamine to form an amide bond, appending the aliphatic amine group.

Reaction conditions :

-

Molar ratio: 1:1.2 (5-carboxyfluorescein : 6-aminohexylamine)

-

Solvent: DMF or dichloromethane (DCM)

-

Temperature: 0–4°C (activation), room temperature (coupling)

-

Duration: 2 hours (activation), 12–24 hours (coupling)

Post-reaction, the crude product is precipitated using ice-cold diethyl ether and purified via reverse-phase HPLC to isolate the 5-isomer.

Solid-Phase Synthesis Using Functionalized Resins

Sigma-Aldrich’s NovaTag™ resin platform enables precise C-terminal functionalization of fluorescein derivatives. The 5-carboxyfluorescein is anchored to a Wang resin pre-loaded with a secondary amine linker. Acylation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) ensures efficient coupling. Subsequent cleavage with trifluoroacetic acid (TFA) releases the this compound.

Key steps :

-

Resin activation : Swell NovaTag™ resin in DMF for 30 minutes.

-

Amino acid coupling : React 5-carboxyfluorescein with HATU/DIPEA (2.5 equivalents each) in DMF.

-

Cleavage : Treat with 95% TFA + 2.5% triisopropylsilane (TIS) for 2 hours.

This method achieves >90% purity, verified by HPLC-MS.

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

Nonpolar solvents like DCM favor NHS ester stability but slow reaction kinetics. Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorescein intermediates but risk hydrolyzing activated esters. Trials comparing DMF and DCM show:

| Solvent | Reaction Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 78 | 92 |

| DCM | 65 | 88 |

Optimal results require maintaining temperatures below 25°C to minimize dye degradation.

Purification and Isomer Resolution

Crude FAM amine contains residual diamine and positional isomers (e.g., 6-carboxyfluorescein derivatives). Ion-exchange chromatography (IEX) on silica gel (mobile phase: 0.1% TFA in acetonitrile/water) separates isomers based on carboxyl group positioning. The 5-isomer elutes earlier due to reduced polarity compared to the 6-isomer.

Typical purification profile :

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Flow rate: 1 mL/min

-

Gradient: 20–80% acetonitrile over 30 minutes

Analytical Characterization

Spectroscopic Validation

This compound exhibits distinct spectral properties:

Mass Spectrometry and NMR

Industrial-Scale Production Considerations

Cost-Effective Diamine Linkers

Hexamethylenediamine (HMD) is preferred over shorter-chain diamines (e.g., ethylenediamine) due to:

-

Reduced steric hindrance during amide bond formation

-

Enhanced solubility of intermediates in DMF

-

Commercial availability at $12–15/kg (bulk pricing)

Waste Stream Management

TFA from cleavage steps is neutralized with calcium carbonate prior to disposal. DMF is recovered via distillation (bp 153°C) and reused, reducing solvent costs by 40%.

Challenges and Mitigation Strategies

Isomer Cross-Contamination

Even with HPLC purification, trace 6-isomer (<2%) may persist. Recrystallization from ethanol/water (7:3 v/v) reduces impurities to <0.5%.

化学反応の分析

Nucleophilic Substitution Reactions

The aliphatic amine group in FAM amine, 5-isomer acts as a strong nucleophile, enabling reactions with:

Electrophilic Reagents

This reactivity is 4–6× faster than FITC in amine-coupling reactions under similar conditions, producing hydrolytically stable amide bonds .

Enzymatic Transamination

FAM amine participates in transamination reactions catalyzed by enzymes like transglutaminase:

- Mechanism : The ε-amino group transfers to glutamine residues on target proteins, forming isopeptide bonds.

- Optimal Conditions : pH 7.4, 37°C, with 2–5 mM Ca²⁺ cofactor .

- Yield : >80% conjugation efficiency reported in antibody-labeling studies .

Oxidation and Reduction

Oxidation

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| H₂O₂ (3%) | Room temperature, 1 hr | Oxidized fluorescein | Reduced fluorescence yield |

| KMnO₄ (0.1 M) | Acidic pH, 30 min | Deaminated derivatives | Limited biological utility |

Reduction

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ (1 M) | pH 8, 4°C, 2 hr | Reduced amine intermediates | Intermediate for secondary modifications |

Hydrolysis Stability

FAM amine-derived conjugates exhibit superior stability compared to FITC:

This stability enables long-term imaging studies and reduces batch-to-batch variability .

Click Chemistry Compatibility

Although not intrinsic to FAM amine itself, its azide derivative (FAM azide, 5-isomer) participates in:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole linkages with alkyne-modified biomolecules .

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Metal-free conjugation with bicyclononynes .

Comparative Reactivity Data

Data from controlled studies:

| Reaction Type | This compound | FITC | Source |

|---|---|---|---|

| Conjugation rate (k) | 2.4 × 10³ M⁻¹s⁻¹ | 0.6 × 10³ M⁻¹s⁻¹ | |

| Amide bond stability | t₁/₂ = 720 hr | t₁/₂ = 168 hr | |

| pH tolerance | 4–10 | 6–9 |

科学的研究の応用

Applications

1. Labeling of Biomolecules

FAM amine, 5-isomer is predominantly used for labeling proteins, nucleic acids, and other biomolecules. Its ability to react with primary or secondary amines allows for the formation of stable conjugates that can be easily detected via fluorescence. This property is particularly useful in techniques such as:

- Immunofluorescence : Used to visualize specific proteins within cells or tissue sections.

- Quantitative PCR : Employed as a reporter dye in real-time PCR assays to monitor amplification.

2. Oligonucleotide Labeling

The compound is extensively used in the labeling of oligonucleotides for various applications including:

- Fluorescent In Situ Hybridization (FISH) : FAM amine-labeled probes can hybridize to specific nucleic acid sequences within cells, allowing for visualization under a fluorescence microscope.

- Sequencing Applications : It is used in DNA sequencing technologies where fluorescently labeled primers are required .

3. Enzymatic Reactions

FAM amine can participate in enzymatic transamination reactions owing to its reactive amine group. This feature enables its use in biochemical assays where the detection of enzymatic activity is necessary.

Case Studies

Case Study 1: Use in Cancer Research

A study utilized FAM amine-labeled oligonucleotides to investigate gene expression profiles in cancer cells. The fluorescent signal allowed researchers to quantify mRNA levels accurately, demonstrating the dye's effectiveness in molecular diagnostics .

Case Study 2: Immunoassays

In another application, FAM amine was conjugated to antibodies for use in enzyme-linked immunosorbent assays (ELISA). The resulting fluorescent signal provided a sensitive method for detecting antigens in complex biological samples, showcasing the dye's versatility in immunological research .

作用機序

The mechanism of action of FAM amine, 5-isomer, involves its ability to react with electrophilic reagents, forming stable conjugates with biomolecules. The aliphatic amine group enhances its reactivity, allowing it to label target molecules efficiently. This labeling facilitates the study of molecular targets and pathways involved in various biological processes .

類似化合物との比較

Comparison with Similar Compounds

FAM Amine, 6-Isomer

The 6-isomer of FAM amine is structurally analogous but differs in the position of the amine group on the fluorescein core. Key distinctions include:

The 6-isomer’s slight redshift in emission (513 nm vs. 518 nm) and enhanced water solubility make it preferable for intracellular applications, whereas the 5-isomer’s higher purity and stability are favored in surface chemistry .

5(6)-Carboxyfluorescein (Mixed Isomers)

This commercially available mixture contains both 5- and 6-isomers, leading to variability in labeling efficiency. Unlike the single-isomer FAM amines, the mixed form is less suited for applications requiring reproducibility, such as quantitative flow cytometry or ligand-binding studies .

TAMRA NHS Ester, 5-Isomer

TAMRA (tetramethylrhodamine) derivatives exhibit longer emission wavelengths (~580 nm) compared to FAM amines, making them ideal for multiplex assays. However, FAM amines outperform TAMRA in photostability and quantum yield (0.93 for FAM vs. 0.68 for TAMRA) .

Chlorinated Isomers (Non-Fluorescein Derivatives)

In non-fluorescein systems, such as chlorinated indane derivatives, the 5-isomer demonstrates twice the cytotoxicity of other isomers, highlighting the positional influence on biological activity . This contrasts with fluorescein isomers, where toxicity is negligible, and functional differences arise from photophysical properties .

CXCR4 Receptor Labeling

The 5-isomer of FAM azide (λex/λem: 490/525 nm) was used to study CXCR4 receptor affinity in cancer cells. It exhibited competitive binding against AMD3100, a known CXCR4 antagonist, with extracellular specificity confirmed via confocal Z-stacking .

Polymer Brush Functionalization

FAM alkyne, 5-isomer (λex/λem: 492/518 nm) was conjugated to PMMA brushes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 5-isomer’s structural uniformity enabled precise analysis of brush conformational changes in solvents .

Data Tables

Table 1: Spectral Properties of Fluorescein Derivatives

| Compound | λex (nm) | λem (nm) | Quantum Yield |

|---|---|---|---|

| This compound | 492 | 518 | 0.93 |

| FAM amine, 6-isomer | 490 | 513 | 0.89 |

| 5(6)-Carboxyfluorescein | 492 | 517 | 0.85 |

| TAMRA NHS ester, 5-isomer | 555 | 580 | 0.68 |

Data compiled from .

生物活性

FAM amine, specifically the 5-isomer, is a fluorescent compound widely utilized in biological research for its reactive properties and ability to label biomolecules. This article will explore the biological activity of FAM amine, including its chemical characteristics, applications in bioconjugation, stability, and relevant case studies.

Chemical Characteristics

FAM amine (Fluorescein amine) is an isomerically pure dye characterized by the following properties:

- Chemical Formula : C27H27ClN2O6

- Molecular Weight : 509.96 g/mol

- Purity : Typically ≥95% as determined by NMR and HPLC-MS

- Excitation/Emission Maxima : 490 nm / 513 nm

- Quantum Yield : Approximately 0.93

- Storage Conditions : Should be stored at -20°C in the dark to prevent degradation .

Reactive Properties

FAM amine contains a linker arm with an aliphatic amine group, which enhances its reactivity compared to other fluorescein derivatives. It can react with electrophilic reagents such as activated esters or epoxides, making it suitable for enzymatic transamination reactions. This reactivity allows for the formation of stable conjugates with proteins, nucleic acids, and other biomolecules .

Applications in Biological Research

FAM amine is primarily used in:

- Bioconjugation : The compound is employed to label peptides, proteins, and nucleotides due to its stability and low hydrolysis susceptibility compared to other fluorescent dyes like FITC (Fluorescein Isothiocyanate) .

- Fluorescence Microscopy : Its fluorescent properties make it an excellent candidate for imaging applications in cellular biology.

- Flow Cytometry : FAM amine can be used to tag cells for analysis based on fluorescence intensity.

Stability and Degradation

One of the significant advantages of FAM amine over other fluorescent dyes is its stability. Research indicates that conjugates formed with FAM amine exhibit superior resistance to hydrolysis, allowing for prolonged use in various experimental conditions. In contrast, FITC-labeled compounds tend to degrade more rapidly under similar conditions .

Study 1: Labeling of Antibodies

In a study published in Bioconjugate Chemistry, researchers utilized FAM amine to label antibodies for enhanced detection in immunoassays. The study demonstrated that FAM-labeled antibodies retained high specificity and sensitivity while maintaining structural integrity during storage and use .

Study 2: Cell Imaging

A recent investigation assessed the use of FAM amine in live-cell imaging. The findings revealed that cells labeled with FAM amine exhibited clear fluorescence without significant cytotoxicity, allowing researchers to track cellular processes over extended periods .

Study 3: Protein Conjugation

Another study focused on the conjugation of FAM amine with various proteins. The results indicated that the conjugation efficiency was significantly higher than with other fluorescent dyes, suggesting that FAM amine could be a preferable choice for creating fluorescent probes in protein studies .

Comparative Table of Fluorescent Dyes

| Property | FAM Amine (5-Isomer) | FITC | TAMRA |

|---|---|---|---|

| Molecular Weight | 509.96 g/mol | 389.38 g/mol | 543.55 g/mol |

| Excitation Maximum | 490 nm | 495 nm | 550 nm |

| Emission Maximum | 513 nm | 519 nm | 570 nm |

| Quantum Yield | 0.93 | ~0.85 | ~0.80 |

| Stability | High | Moderate | Moderate |

| Typical Applications | Bioconjugation | Immunofluorescence | Live-cell imaging |

Q & A

Q. What structural features distinguish FAM amine, 5-isomer from its 6-isomer counterpart, and how do these differences impact experimental applications?

this compound is characterized by an amine group attached to the fluorescein core at the 5-position of the benzene ring, with a linker arm separating the fluorophore and the reactive amine group. In contrast, the 6-isomer has the amine group at the 6-position. This positional difference affects steric accessibility and electronic properties, leading to variations in reaction kinetics and conjugation efficiency. For instance, the 5-isomer exhibits higher regioselectivity in click chemistry due to reduced steric hindrance compared to the 6-isomer .

Q. Methodological Insight :

Q. How does the linker arm in this compound influence its conjugation efficiency with biomolecules?

The linker arm (e.g., PEG or alkyl chains) between the fluorophore and amine group modulates solubility, steric flexibility, and reaction kinetics. A longer linker reduces steric constraints during conjugation with bulky targets (e.g., proteins), while shorter linkers enhance stability in aqueous environments. For example, this compound with a triethylene glycol (PEG3) linker demonstrated 20% higher labeling efficiency in protein tagging compared to non-PEGylated analogs .

Q. Methodological Insight :

- Optimize linker length based on target size: Use PEG3–PEG6 spacers for large biomolecules.

- Monitor conjugation efficiency via fluorescence quenching assays or mass spectrometry .

Advanced Research Questions

Q. What experimental strategies resolve data discrepancies arising from isomer-specific interactions in FAM-based labeling studies?

Isomer-specific interactions (e.g., differential quenching or Förster resonance energy transfer) can lead to inconsistent fluorescence signals. For example, the 5-isomer may exhibit stronger π-π stacking with aromatic residues in proteins, altering quantum yield.

Q. Methodological Insight :

Q. How can computational modeling inform regioselective synthesis of this compound?

Density functional theory (DFT) calculations reveal that the 5-isomer transition state is kinetically favored due to lower activation energy (9.8–11.7 kcal/mol vs. 11.8–28.9 kcal/mol for 4-/6-isomers). This regioselectivity arises from reduced steric clash between substituents and favorable orbital alignment during cycloaddition reactions .

Q. Methodological Insight :

Q. What steps are critical for achieving high-purity separation of this compound during synthesis?

Isomer separation is challenging due to nearly identical physical properties. Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) achieves >95% purity. Evidence shows that 5-isomer elutes 1–2 minutes earlier than the 6-isomer due to slight hydrophobicity differences .

Q. Methodological Insight :

Q. How do pH and solvent choice affect the fluorescence stability of this compound in live-cell imaging?

The fluorescein core undergoes pH-dependent deprotonation (pKa ~6.4), reducing fluorescence below pH 7. In aqueous buffers, use pH 7.5–8.5 for optimal signal. For hydrophobic environments (e.g., lipid membranes), DMSO or PEG-based solvents enhance solubility without quenching .

Q. Methodological Insight :

- Pre-equilibrate dye solutions in imaging buffers (e.g., PBS pH 8.0).

- Avoid prolonged light exposure to prevent photobleaching .

Methodological Challenges

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

FTIR and mass spectrometry (MS) are prone to interference from co-eluting isomers or degradation products.

Q. Methodological Insight :

Q. What are the limitations of using this compound in multi-step synthetic workflows?

The amine group’s nucleophilicity makes it susceptible to side reactions (e.g., oxidation or Michael addition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。